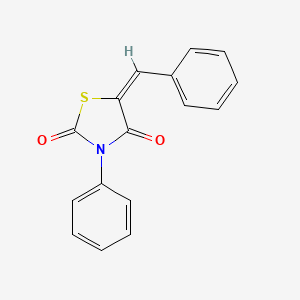
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol typically involves the reaction of 2-bromoaniline with 4,6-dichlorosalicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include bromine and chlorine.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones. Common reagents include hydrogen peroxide and sodium borohydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine, chlorine, and iron(III) chloride as a catalyst.
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and dimethyl sulfoxide as a solvent.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride, and acetic acid as a solvent.
Major Products Formed
Electrophilic Aromatic Substitution: Brominated or chlorinated derivatives of the compound.
Nucleophilic Substitution: Substituted phenol derivatives.
Oxidation and Reduction: Quinones and hydroquinones.
Aplicaciones Científicas De Investigación
2-((2-Bromo-phenylimino)-methyl)-4,6-dichloro-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological
Propiedades
Número CAS |
5489-62-3 |
|---|---|
Fórmula molecular |
C13H8BrCl2NO |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
2-[(2-bromophenyl)iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C13H8BrCl2NO/c14-10-3-1-2-4-12(10)17-7-8-5-9(15)6-11(16)13(8)18/h1-7,18H |
Clave InChI |
LBPUMLHHHQAJBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11989071.png)

![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)
![3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]](/img/structure/B11989088.png)

![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11989119.png)



